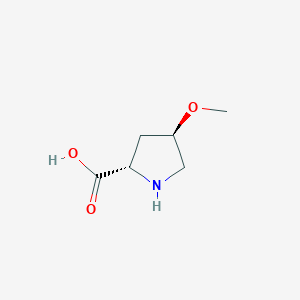

(2s,4r)-4-Methoxyproline

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s,4r 4 Methoxyproline and Analogues

Stereoselective Synthesis Routes to (2S,4R)-4-Methoxyproline

The synthesis of this compound is most commonly achieved through the derivatization of a chiral precursor, ensuring the retention or inversion of stereochemistry as desired. This approach leverages the existing stereocenter of the starting material to produce the target molecule with high enantiopurity.

Derivatization from (2S,4R)-4-Hydroxyproline Precursors

The most prevalent and economically viable method for synthesizing this compound involves the direct O-methylation of (2S,4R)-4-hydroxyproline (Hyp). This post-translational modification is common in nature and has been adapted for chemical synthesis. nih.govgoogle.com The hydroxyl group at the C4 position of Hyp serves as a convenient handle for introducing the methoxy (B1213986) group. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. The stereochemistry at both C2 and C4 is retained throughout this process.

This method has been utilized in the context of creating more stable collagen triple helices, where this compound residues enhance conformational stability compared to their hydroxyproline (B1673980) counterparts. nih.govgoogle.com The synthesis often begins with commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline. nih.gov

Synthesis of Related Stereoisomers and Analogues

The synthetic principles applied to this compound can be extended to produce a variety of other stereoisomers and halogenated analogues of proline. These derivatives are crucial for structure-activity relationship studies and for fine-tuning the conformational properties of peptides.

Preparation of (2S,4S)-4-Methoxyproline and Other Substituted Prolines

The synthesis of the (2S,4S) diastereomer of 4-methoxyproline typically starts from (2S,4S)-4-hydroxyproline. nih.govnih.gov However, since (2S,4R)-4-hydroxyproline is more readily available, a common strategy involves the inversion of the stereocenter at the C4 position. This is often accomplished through a Mitsunobu reaction, where the hydroxyl group is reacted with a nucleophile under conditions that proceed with inversion of configuration. ed.ac.uk For instance, reaction of a suitably protected (2S,4R)-4-hydroxyproline with a carboxylic acid (like benzoic acid) under Mitsunobu conditions, followed by hydrolysis of the resulting ester, yields the (2S,4S)-hydroxyproline derivative. This can then be methylated as described previously to give (2S,4S)-4-methoxyproline. nih.govnih.gov

Other substituted prolines, bearing alkyl or aryl groups, can be synthesized through various C-C bond-forming reactions. researchgate.netnih.gov For example, conjugate addition of Grignard reagents to N-protected 2,3-dehydroproline esters can introduce substituents at the 3-position with good trans-selectivity. researchgate.net

Strategies for Incorporating Halogenated Proline Derivatives

The introduction of halogens, particularly fluorine, into the proline ring can significantly alter its electronic properties and conformational preferences. mdpi.com Halogenated proline derivatives are often synthesized from hydroxyproline precursors. nih.govmdpi.com

For the synthesis of 4-fluoroprolines, deoxofluorination agents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can be used to replace the hydroxyl group of a protected hydroxyproline with fluorine. ed.ac.uk The stereochemical outcome of this reaction (retention or inversion) can be influenced by the choice of protecting groups and reaction conditions. For example, the use of a bulky tert-butyl ester in the synthesis of cis-4-fluoro-L-proline from a (2S,4R)-hydroxyproline derivative was found to proceed with complete inversion of configuration. ed.ac.uk

Similarly, other halogens like chlorine and bromine can be introduced via nucleophilic substitution reactions. nih.gov For instance, Mitsunobu conditions can be employed to displace the hydroxyl group with a halide ion, typically leading to an inversion of stereochemistry. nih.gov

| Starting Material | Reagent(s) | Product | Key Transformation |

| N-Boc-(2S,4R)-4-hydroxy-L-proline t-butyl ester | Morpholinosulfur trifluoride | N-Boc-(2S,4S)-4-fluoro-L-proline t-butyl ester | Deoxyfluorination with inversion |

| N-Boc-(2S,4R)-4-hydroxy-L-proline | DEAD, PPh₃, ZnBr₂ | N-Boc-(2S,4S)-4-bromo-L-proline | Mitsunobu reaction with inversion |

| N-Boc-(2S,4R)-4-hydroxy-L-proline | DEAD, PPh₃, ZnCl₂ | N-Boc-(2S,4S)-4-chloro-L-proline | Mitsunobu reaction with inversion |

Conformational Analysis and Stereoelectronic Effects of 2s,4r 4 Methoxyproline

Pyrrolidine (B122466) Ring Pucker Conformation Analysis

The substitution at the C4 position of the proline ring is a key determinant of its pucker preference. In (2S,4R)-4-methoxyproline, the methoxy (B1213986) group is in the trans configuration relative to the carboxyl group. This 4R configuration, particularly with an electronegative substituent like the methoxy group, strongly favors a Cγ-exo ring pucker. wisc.edunih.gov This preference is a result of stereoelectronic effects, specifically the gauche effect, where the alignment of the Cγ-O bond anti-periplanar to a C-H bond on the ring is energetically favorable. wisc.edunih.gov In contrast, a 4S substituent would favor a Cγ-endo pucker. wisc.edu

The Cγ-exo pucker is associated with more compact backbone conformations, such as the polyproline II (PPII) helix, which is a common secondary structure element in both folded and unfolded proteins. nih.govnih.govscispace.com Conversely, the Cγ-endo pucker is linked to more extended conformations. nih.gov The stabilization of the Cγ-exo pucker by the 4R-methoxy group in this compound therefore preorganizes the peptide backbone into a conformation that can be beneficial for specific protein structures, such as the collagen triple helix. nih.govpsu.edu

| Proline Derivative | 4-Substituent Configuration | Favored Ring Pucker | Associated Backbone Conformation |

|---|---|---|---|

| This compound | 4R | Cγ-exo | Compact (e.g., PPII helix) |

| (2S,4S)-4-Methoxyproline | 4S | Cγ-endo | Extended |

| (2S,4R)-4-Hydroxyproline | 4R | Cγ-exo | Compact |

| (2S,4S)-4-Hydroxyproline | 4S | Cγ-endo | Extended |

| (2S,4R)-4-Fluoroproline | 4R | Cγ-exo | Compact |

| (2S,4S)-4-Fluoroproline | 4S | Cγ-endo | Extended |

The electronegativity of the substituent at the C4 position plays a crucial role in determining the strength of the ring pucker preference. wisc.eduaalto.firesearchgate.net More electronegative substituents in the 4R position lead to a stronger preference for the Cγ-exo pucker. wisc.eduacs.org This is due to a more pronounced gauche effect, which arises from the interaction between the bonding and antibonding orbitals of adjacent atoms. acs.org

For instance, fluorine, being the most electronegative atom, induces a very strong Cγ-exo preference in (2S,4R)-4-fluoroproline (4R-Flp). wisc.edu The methoxy group in this compound, while also electronegative, has a slightly weaker inductive effect than fluorine but is still highly effective at enforcing the Cγ-exo pucker. sci-hub.se This control over ring conformation through the choice of an electronegative substituent is a key principle in the design of peptides with specific structural properties. aalto.finih.gov

Impact on Peptide Bond Conformation

The conformational preferences of the pyrrolidine ring have a direct impact on the geometry of the preceding peptide bond, influencing the equilibrium between its cis and trans isomers.

The isomerization of the peptide bond preceding a proline residue is a critical and often rate-limiting step in protein folding. nih.govsigmaaldrich.com The energy barrier for this isomerization is relatively high, but the energy difference between the cis and trans states is small, allowing for the population of both isomers. sigmaaldrich.com The substitution at the C4 position of the proline ring can modulate this equilibrium.

An electronegative substituent in the 4R position, such as the methoxy group in this compound, increases the preference for the trans conformation of the N-terminal peptide bond. wisc.eduacs.org This is because the Cγ-exo pucker favored by the 4R-substituent is more compatible with the trans geometry. nih.gov Conversely, a 4S-substituent, which favors the Cγ-endo pucker, can lead to a higher population of the cis isomer. wisc.eduacs.org This ability to bias the cis-trans equilibrium is a valuable tool for studying protein folding and for designing peptides with specific conformational properties.

The preference for the trans peptide bond in prolines with a 4R-electronegative substituent is further stabilized by an n→π* interaction. nih.gov This is a weak, non-covalent interaction between the lone pair (n) of an oxygen atom (the donor) and the antibonding orbital (π*) of a carbonyl group (the acceptor). acs.org In the context of this compound, the Cγ-exo pucker brings the preceding carbonyl oxygen (Oi-1) into close proximity with the carbonyl carbon of the proline residue (C'i). psu.edu

This geometric arrangement facilitates an n→π* interaction, which is only possible in the trans conformation of the peptide bond. nih.gov This interaction provides additional stabilization to the trans isomer, further shifting the equilibrium away from the cis form. nih.gov The strength of this n→π* interaction is influenced by the electronegativity of the 4-substituent, with more electronegative groups leading to a stronger interaction.

Stereoelectronic Effects and Molecular Preorganization

The conformational control exerted by the 4-methoxy group in this compound is a clear example of molecular preorganization. By favoring a specific ring pucker and peptide bond geometry, the methoxy group reduces the entropic penalty associated with adopting a particular conformation required for protein folding or binding. wisc.edu

This preorganization is particularly important in the context of the collagen triple helix, where proline and its hydroxylated derivative, (2S,4R)-4-hydroxyproline (Hyp), are abundant. The Cγ-exo pucker is the preferred conformation for residues in the Yaa position of the repeating Xaa-Yaa-Gly sequence of collagen. wisc.edugoogle.com By incorporating this compound, which strongly favors this pucker, the stability of the collagen triple helix can be significantly enhanced. nih.govpsu.edu This stabilization is attributed to the stereoelectronic effects of the methoxy group, which preorganize the polypeptide chain into the required helical conformation, rather than through other potential interactions like hydrogen bonding. nih.govgoogle.com

Theoretical Frameworks of Stereoelectronic Control

The conformational preferences of the this compound (Mop) residue are governed by powerful stereoelectronic effects that dictate the pucker of its pyrrolidine ring and, consequently, influence the local peptide backbone conformation. These effects preorganize the molecule into a specific geometry, which has significant implications for the stability of proteins and peptides into which it is incorporated. The two primary theoretical frameworks explaining this control are the gauche effect and the n→π* interaction.

The pucker of the five-membered pyrrolidine ring in proline derivatives can be influenced by the presence of electronegative substituents. google.com For this compound, the key stereoelectronic principle at play is the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity is positioned gauche (at a 60° dihedral angle) to another electronegative group or a bond with significant p-character, rather than anti (180°). In the case of 4R-substituted prolines like Mop, the electronegative methoxy group at the C4 position prefers to adopt a pseudo-axial orientation. google.comnih.gov This orientation places it gauche to the Cδ–N and Cβ–Cα bonds of the ring. This sterically less favorable pseudo-axial position is stabilized by a hyperconjugative interaction, specifically the donation of electron density from an anti-periplanar C–H bonding orbital (σ) into the antibonding orbital (σ*) of the C-O bond. This stabilization strongly biases the pyrrolidine ring towards a Cγ-exo pucker. google.comnih.govpnas.org In this conformation, the Cγ atom is puckered out of the approximate plane of the ring on the opposite side of the carboxyl group.

Experimental Evidence of Preorganizational Effects

The theoretical principles of stereoelectronic control in this compound (Mop) are substantiated by extensive experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. These studies provide tangible proof of the preorganizational effects of the 4R-methoxy substituent on the pyrrolidine ring pucker and its subsequent impact on peptide and protein conformation and stability.

X-ray crystallography on model compounds has provided direct evidence for the conformational preferences of Mop. The crystal structure of N-acetyl-(2S,4R)-4-methoxyproline methyl ester (Ac-Mop-OMe) confirms that the pyrrolidine ring adopts a Cγ-exo pucker. google.com This conformation is attributed to the gauche effect, which directs the electronegative methoxy group into a pseudo-axial position. google.com This structural preorganization is a key determinant of the behavior of Mop when incorporated into larger peptide structures.

The consequences of this preorganization are clearly demonstrated in studies of collagen-mimetic peptides (CMPs). Collagen's triple helix stability is highly dependent on the conformation of its constituent proline and hydroxyproline (B1673980) residues. researchgate.net Experiments comparing CMPs containing Mop with those containing proline or (2S,4R)-4-hydroxyproline (Hyp) have been particularly insightful. CD spectroscopy, which monitors the secondary structure of peptides, shows that CMPs of the form (Pro-Mop-Gly)n form stable triple helices. researchgate.netrsc.org The stability of these helices can be quantified by their melting temperature (Tm), the temperature at which half of the helical structure is lost. The incorporation of Mop in the Yaa position of the Xaa-Yaa-Gly repeat leads to a significant increase in the thermal stability of the triple helix compared to peptides with proline in the same position. nih.gov Furthermore, O-methylation of Hyp to Mop in CMPs was shown to enhance triple-helix stability, underscoring that stereoelectronic effects, rather than hydrogen bonding from the hydroxyl group, are the primary source of the conformational stability conferred by 4R-substituents. google.comnih.gov

| Peptide Sequence (Xaa-Yaa-Gly)n | Tm (°C) | Reference |

|---|---|---|

| (Pro-Pro-Gly)7 | No Helix | nih.gov |

| (Pro-Hyp-Gly)7 | 34 | researchgate.net |

| (Pro-Mop-Gly)10 | 47 | google.com |

NMR spectroscopy has also been employed to probe the conformational effects of Mop within peptides. Studies on elastin-model peptides with the sequence –VGVXGVG–, where X was Pro, Hyp, or Mop, revealed outstanding differences at the molecular level. researchgate.netrsc.org These spectroscopic methods can detect the populations of different ring puckers and cis/trans amide bond isomers, confirming that the 4R-methoxy group biases the equilibrium towards the Cγ-exo pucker and the trans peptide bond, consistent with the preorganizational effects observed in crystallographic and thermal stability studies. researchgate.netnih.gov Similar investigations have been performed on other protein scaffolds, such as the villin headpiece subdomain (HP36), where replacing a proline residue with Mop and other analogues provided insights into how stereoelectronic effects modulate protein stability. acs.orgnih.gov

| HP36 Variant (at position 62) | Favored Ring Pucker | Change in Stability (ΔGU) vs. Wild Type (Pro) | Reference |

|---|---|---|---|

| Pro (Wild Type) | Cγ-exo | - | acs.org |

| This compound (Mop) | Cγ-exo | Less Stable | acs.orgnih.gov |

| (2S,4S)-4-methoxyproline (mop) | Cγ-endo | Less Stable | acs.orgnih.gov |

| (2S,4R)-4-fluoroproline (Flp) | Cγ-exo | Less Stable | acs.orgnih.gov |

| (2S,4S)-4-fluoroproline (flp) | Cγ-endo | More Stable | acs.orgnih.gov |

Influence of 2s,4r 4 Methoxyproline on Peptide and Protein Structure and Stability

Modulation of Collagen Triple Helix Stability

The collagen triple helix, a hallmark of connective tissues, relies heavily on the presence of proline and its hydroxylated derivatives for its unique, stable structure. The substitution of these residues with (2S,4R)-4-methoxyproline has provided profound insights into the determinants of triple helix stability.

Research comparing this compound (Mop) with (2S,4R)-4-hydroxyproline (Hyp) and various fluoroprolines has been instrumental in dissecting the contributions of different substituents to collagen stability. Studies on host-guest peptides have shown that while the methoxy (B1213986) group of Mop is larger than the hydroxyl group of Hyp, it is less effective at stabilizing the collagen triple helix. For instance, the melting temperature (Tm) of collagen model peptides containing Mop is lower than those containing Hyp.

Interestingly, the stabilizing effect of Mop is comparable to that of (2S,4R)-4-fluoroproline (flp(R)). This suggests that the electron-withdrawing nature of the substituent at the 4R position plays a crucial role in stabilizing the triple helix. The gauche effect, an electronic interaction between adjacent electronegative atoms, is thought to be a key factor in the conformational preorganization of the proline ring, favoring the Cγ-exo pucker necessary for triple helix formation.

Table 1: Comparative Melting Temperatures (Tm) of Collagen Model Peptides

| Proline Derivative | Melting Temperature (Tm) in °C |

| (2S,4R)-4-Hydroxyproline (Hyp) | 58.0 |

| This compound (Mop) | 42.1 |

| (2S,4R)-4-Fluoroproline (flp(R)) | 41.0 |

A central debate in collagen stability revolves around the relative importance of hydration and stereoelectronic effects. The traditional view emphasized the role of a water-bridged network around the Hyp residues in stabilizing the triple helix. However, studies with Mop have challenged this notion. The methoxy group in Mop is incapable of forming the same hydrogen-bonded water network as the hydroxyl group in Hyp. Despite this, Mop still imparts a degree of stability to the triple helix, suggesting that other mechanisms are at play.

Thermodynamic analysis of collagen model peptides containing Mop provides quantitative insights into its stabilizing effects. Isothermal titration calorimetry (ITC) and thermal denaturation studies have revealed that the folding of Mop-containing triple helices is an enthalpically driven process. The change in enthalpy (ΔH) upon folding is significantly negative, indicating the formation of favorable interactions.

Table 2: Thermodynamic Parameters for the Folding of Collagen Model Peptides

| Proline Derivative | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG at 25°C (kcal/mol) |

| (2S,4R)-4-Hydroxyproline (Hyp) | -8.7 | -6.3 | -2.4 |

| This compound (Mop) | -7.1 | -5.7 | -1.4 |

Effects on Helical Protein Conformation and Stability

Beyond the collagen triple helix, this compound has been used to probe the folding and stability of other helical proteins, particularly those containing proline residues in critical positions.

The villin headpiece subdomain (VHP) is a small, fast-folding protein that has served as a model system for studying protein folding. Proline residues within VHP can influence its stability and folding kinetics. Replacing a key proline residue with Mop can lead to changes in the protein's stability.

Studies have shown that the introduction of Mop can either stabilize or destabilize the protein, depending on the specific location and the interactions of the methoxy group with the surrounding residues. The bulky methoxy group can create steric clashes that destabilize the folded state, or it can engage in favorable van der Waals interactions that enhance stability. The precise outcome is highly context-dependent.

The puckering of the proline ring is a critical determinant of protein stability. The Cγ-exo pucker, favored by electronegative substituents in the 4R position, is not only important for the collagen triple helix but also influences the conformation of other protein structures. In the case of Mop, the stereoelectronic effect of the methoxy group biases the ring towards the Cγ-exo pucker.

This preorganization can have a profound impact on the folding landscape of a protein. By reducing the conformational entropy of the unfolded state, the incorporation of Mop can lower the entropic barrier to folding, potentially increasing the folding rate. However, if the Cγ-exo pucker is not compatible with the geometry of the native state, it can introduce strain and destabilize the protein. Therefore, the correlation between proline pucker and protein folding stability is complex and depends on the specific structural context of the proline residue.

Impact on Polyproline II (PPII) Helix Conformation

The incorporation of this compound, a derivative of proline, significantly influences the conformational landscape of peptides, particularly their propensity to adopt a Polyproline II (PPII) helix. This left-handed, extended helical structure is crucial for a variety of biological functions.

Propensity for PPII Formation through Stereoelectronic Effects

The high propensity of this compound (Mop) to form a PPII conformation is attributed to stereoelectronic effects. acs.org An electron-withdrawing substituent, such as a methoxy group, at the 4R position of the proline ring plays a critical role in stabilizing the PPII structure. nih.govnih.gov This effect arises from the substituent's influence on the pyrrolidine (B122466) ring's pucker and the isomerization of the preceding peptide bond.

An electron-withdrawing group at the 4R position favors a Cγ-exo ring pucker. This conformation, in turn, stabilizes the trans conformation of the prolyl peptide bond through a favorable n→π* interaction between the oxygen of the preceding residue (Oi−1) and the proline's carbonyl carbon (C'i). nih.govraineslab.com Since the PPII helix is characterized by all trans peptide bonds, this stabilization directly promotes the formation and stability of the PPII helix. acs.orgnih.gov

Studies comparing various proline derivatives have demonstrated that 4R electron-withdrawing substituents can stabilize a PPII helix even in solvents that would typically favor the alternative polyproline I (PPI) conformation. nih.govnih.gov Kinetic studies on the interconversion between PPII and PPI conformations have shown that incorporating a methoxy group at the 4R position reduces the rate of the PPII to PPI conversion, further highlighting its stabilizing effect on the PPII helix. nih.gov

Table 1: Influence of 4-Substituents on Proline Conformational Properties

| Compound | Abbreviation | 4-Position Substituent | Favored Ring Pucker | Effect on trans/cis Ratio | PPII Helix Propensity |

|---|---|---|---|---|---|

| (2S)-Proline | Pro | -H | Cγ-endo | - | Baseline |

| (2S,4R)-4-Hydroxyproline | Hyp | -OH (R) | Cγ-exo | Favors trans | High |

| (2S,4R)-4-Fluoroproline | Flp | -F (R) | Cγ-exo | Favors trans | Very High |

| This compound | Mop | -OCH₃ (R) | Cγ-exo | Favors trans | High acs.orgacs.org |

| (2S,4S)-4-Fluoroproline | flp | -F (S) | Cγ-endo | Favors cis | Low |

This table summarizes findings on how different substituents on the proline ring influence key conformational parameters that determine the propensity for PPII helix formation. nih.govnih.govraineslab.com

Relationship between PPII Structure and Functional Attributes

The PPII helix is not merely a structural element but is deeply involved in a wide array of biological functions. researchgate.net These helices are frequently found in both folded and unfolded proteins and serve as crucial components in signal transduction and protein complex assembly. researchgate.netresearchgate.netbiorxiv.org The extended, flexible nature of the PPII helix makes it an ideal motif for protein-protein and protein-nucleic acid interactions. researchgate.netnih.gov

Key functional roles of PPII helices include:

Molecular Recognition: Proline-rich regions, which often adopt a PPII conformation, are well-known recognition sites for various protein domains, including SH3 domains, which are pivotal in cellular signaling pathways. researchgate.net

Biological Activity: The defined yet flexible structure of the PPII helix is essential for the function of many biologically active peptides, including hormones. biorxiv.org In some cases, a well-formed PPII structure has been directly correlated with enhanced catalytic efficiency in minimalistic enzyme models. acs.org

Elasticity and Self-Assembly: The PPII conformation is a dominant feature in structural proteins like collagen and is implicated in the elasticity and self-assembly processes of other proteins. researchgate.netnih.gov

Given that this compound is a potent inducer of the PPII conformation, its incorporation into peptide sequences can be a powerful tool for designing peptides with specific and enhanced functional attributes based on the unique properties of the PPII helix. acs.org

Influence on Elastin (B1584352) Peptide Conformation and Self-Assembly

The introduction of this compound into elastin-like peptides has a profound effect on their molecular structure and their ability to self-assemble into larger, ordered structures. Elastin, the protein responsible for the resilience of many vertebrate tissues, contains proline residues, some of which are post-translationally hydroxylated to (2S,4R)-4-hydroxyproline (Hyp). researchgate.netnih.gov Substituting these positions with Mop allows for an investigation into the role of the 4R substituent while precluding the hydrogen-bonding capabilities of the hydroxyl group. sci-hub.se

In a study utilizing elastin model peptides with the repeating sequence –VGVXGVG–, where X was proline (Pro), Hyp, or this compound (Mop), significant differences were observed at both the molecular and supramolecular levels. researchgate.netrsc.org Spectroscopic analyses using circular dichroism, NMR, and FT-IR revealed that the Mop-containing peptide exhibited distinct conformational properties compared to its Pro and Hyp counterparts. researchgate.netrsc.orgrsc.org

While the native elastin-like peptide containing proline exists in a conformational equilibrium between type II β-turns and unordered structures, the introduction of Mop alters this balance. researchgate.net This modification not only affects the local conformation but also has a significant impact on the temperature-dependent self-assembly process known as coacervation, which is critical for the formation of elastic fibers. researchgate.net The presence of a methoxy group at the 4R position, similar to a hydroxyl group, can influence the stability of the resulting supramolecular structures. rsc.orgresearchgate.net The thermodynamic stability of proteins can be modulated by such substitutions, where not only stereoelectronic effects but also steric and hydrophobic effects of the substituent play an important role. acs.org In other protein systems like collagen, the substitution of Hyp with Mop has been shown to substantially increase the conformational stability of the triple helix, indicating the powerful influence of this modification. google.comscispace.com

Table 2: Comparative Effects of Proline Analogues on Elastin Model Peptides (–VGVXGVG–)

| Proline Analogue (X) | Key Conformational Features | Impact on Self-Assembly |

|---|---|---|

| (2S)-Proline (Pro) | Mixture of type II β-turn and unordered conformations. | Forms standard coacervates upon heating. |

| (2S,4R)-4-Hydroxyproline (Hyp) | Flexible molecular structure, similar to Pro-containing peptides. | Significantly alters self-assembly, leading to different supramolecular structures. researchgate.netresearchgate.net |

| This compound (Mop) | Induces distinct conformational differences compared to Pro and Hyp. researchgate.netrsc.org | Leads to unique supramolecular organization, differing from both Pro and Hyp peptides. rsc.org |

This table summarizes the differential impact of Pro, Hyp, and Mop on the structure and assembly of a model elastin peptide, based on spectroscopic evidence. researchgate.netrsc.org

Applications in Advanced Materials and Protein Engineering

Design of Collagen-Mimetic Peptides with Enhanced Stability

The stability of the collagen triple helix is crucial for its biological function as the primary structural protein in animals. nih.gov The natural post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp) in the Yaa position of the repeating Xaa-Yaa-Gly sequence significantly stabilizes the triple helix. nih.govnih.gov For years, it was hypothesized that this stability arose from a network of water molecules hydrogen-bonding to the hydroxyl groups of Hyp. nih.gov However, research using proline analogs, including (2s,4r)-4-Methoxyproline, has provided strong evidence for an alternative mechanism.

Scientists synthesized collagen-related peptides incorporating Mop, specifically (Pro-Mop-Gly)n, and compared their stability to peptides containing Hyp, (Pro-Hyp-Gly)n. nih.gov The results demonstrated that the O-methylation of Hyp to Mop substantially increases the conformational stability of the collagen triple helix. nih.govwarf.org This finding is significant because the methoxy (B1213986) group in Mop is a poor hydrogen-bond acceptor compared to the hydroxyl group of Hyp, and experiments showed that any potential water bridges actually diminish the stability of the triple helix. nih.govnih.gov

The enhanced stability is attributed to a stereoelectronic effect. nih.govnih.gov The electronegative oxygen atom of the methoxy group in the 4R position induces a Cγ-exo ring pucker in the proline derivative. nih.govnih.gov This preorganizes the peptide backbone into the precise conformation required for stable triple-helix formation, thus reducing the entropic cost of folding. nih.govresearchgate.net This effect is even more pronounced than with (2S,4R)-4-fluoroproline (Flp), another analog used to probe these effects. nih.govnih.gov The use of Mop provided critical evidence that stereoelectronic effects, rather than hydration networks, are the primary source of stability conferred by 4R-substituted prolines in collagen. nih.govnih.gov This understanding facilitates the design of hyperstable synthetic collagen for applications in biomaterials and medicine. google.com

Table 1: Thermal Stability of Collagen-Mimetic Peptides This interactive table summarizes the melting temperatures (Tm), a measure of thermal stability, for different collagen-mimetic triple helices.

| Peptide Sequence | Melting Temperature (Tm) in Water | Melting Temperature (Tm) in aq. Ethylene (B1197577) Glycol |

| (Pro-Hyp-Gly)₁₀ | 58 °C | 69 °C |

| (Pro-Mop-Gly)₁₀ | 61 °C | 76 °C |

| Data sourced from references nih.gov. |

Engineering of Elastin-Inspired Peptides with Tailored Conformational Properties

Elastin (B1584352), another key protein in the extracellular matrix, provides elasticity and resilience to tissues. Its properties derive from repeating peptide sequences, such as the –VGVXGVG– motif, where X is often proline. researchgate.netrsc.org To investigate how substitutions at the proline position affect the structure and self-assembly of elastin-like materials, researchers have synthesized model peptides where X was replaced with (2S)-proline (Pro), (2S,4R)-4-hydroxyproline (Hyp), and this compound (Mop). researchgate.netrsc.orgresearchgate.net

This work forms a basis for the rational design of elastin-inspired biomaterials. By selecting specific proline derivatives like Mop, it is possible to tailor the conformational properties and, consequently, the physical characteristics (e.g., elasticity, transition temperature) of the resulting materials for specific applications, such as in engineered tissues or drug delivery systems. researchgate.netresearchgate.net

Table 2: Proline Analogs in an Elastin-Model Peptide Motif This interactive table outlines the proline analogs used in a study to tailor the conformational properties of elastin-inspired peptides.

| Peptide Motif | Proline Analog (X) | Key Feature of Analog |

| –VGVPro GVG– | (2S)-Proline | Unsubstituted proline |

| –VGVHyp GVG– | (2S,4R)-4-hydroxyproline | Electronegative hydroxyl group |

| –VGVMop GVG– | This compound | Electronegative methoxy group |

| Data sourced from references researchgate.netrsc.org. |

Modulation of Protein-Ligand Interactions through Proline Derivatization

The precise conformation of a protein's binding pocket is critical for its interaction with ligands. Proline residues often play key roles in defining the structure of these binding sites. By replacing a native proline with a conformationally biased derivative like this compound, researchers can probe and modulate these interactions.

A study on the human Pin1 WW domain, a small protein module that binds to specific phosphopeptides, illustrates this approach. nih.govnthu.edu.tw A conserved proline residue, Pro37, is located in a hydrophobic core and adopts a Cγ-endo ring pucker in the native protein. nih.gov To investigate the importance of this pucker, Pro37 was replaced with a series of proline analogs, including Cγ-exo biased derivatives like (2S,4R)-4-hydroxyproline (Hyp), (2S,4R)-4-fluoroproline (Flp), and this compound (Mop). nih.govnthu.edu.tw

The study found that substituting Pro37 with Mop, which favors the "wrong" (Cγ-exo) pucker for that specific position, resulted in a decrease in both the folding stability of the protein and its binding affinity for its ligand. nih.gov While in this instance the modification was detrimental to binding, the experiment powerfully demonstrates the principle: derivatizing a key proline residue can directly modulate a protein's ligand-binding capabilities. nih.govopenreview.net This strategy can be used to fine-tune protein-ligand interactions, which is a fundamental goal in drug design and the engineering of proteins with novel functions.

Development of Conformationally Biased Peptides for Structure-Function Relationship Studies

Understanding the relationship between a protein's three-dimensional structure and its biological function is a central theme in biochemistry and molecular biology. frontiersin.org Conformationally biased peptides, which are designed to favor a specific secondary structure, are powerful tools for these investigations. This compound is a valuable component in the design of such peptides due to its strong preference for the Cγ-exo ring pucker. nih.govnih.gov

For example, the villin headpiece subdomain (HP36) is a small, helical protein that contains a proline (Pro62) at the beginning of an α-helix. nih.govacs.org This proline naturally adopts a Cγ-exo pucker. nih.gov Researchers replaced Pro62 with Mop and other 4R-substituted analogs that also favor the Cγ-exo pucker, as well as 4S-analogs that favor the opposite Cγ-endo pucker. nih.govacs.org The results showed that all the proline derivatives, including Mop, led to a decrease in the stability of the protein compared to the wild type. nih.gov This indicates that while preorganizing the pucker is important, other factors like steric and hydrophobic effects from the substituent also play a crucial role in modulating the stability of the final structure. nih.govacs.org

By incorporating Mop and its diastereomer, (2S,4S)-4-methoxyproline (mop), into proteins like the Pin1 WW domain and HP36, scientists can systematically test hypotheses about how local conformational changes influence global protein stability and function. nih.govnthu.edu.twnih.gov These studies provide detailed insights into the subtle interplay of stereoelectronic, steric, and hydrophobic forces that govern protein folding and activity, thereby advancing our ability to predict and engineer protein behavior. nih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| Mop | This compound |

| Hyp | (2S,4R)-4-hydroxyproline |

| Pro | (2S)-Proline |

| Flp | (2S,4R)-4-fluoroproline |

| mop | (2S,4S)-4-methoxyproline |

| hyp | (2S,4S)-4-hydroxyproline |

| flp | (2S,4S)-4-fluoroproline |

| Gly | Glycine (B1666218) |

| V | Valine |

| G | Glycine |

| P | Proline |

| Trp | Tryptophan |

Spectroscopic and Computational Approaches in the Study of 2s,4r 4 Methoxyproline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in characterizing the conformational dynamics of peptides containing (2S,4R)-4-methoxyproline. By analyzing chemical shifts and coupling constants, researchers can gain detailed insights into the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond preceding the Mop residue.

In studies of elastin (B1584352) model peptides with the repeating motif –VGVXGVG–, where X was substituted with (2S)-proline (Pro), (2S,4R)-4-hydroxyproline (Hyp), and this compound (Mop), NMR spectroscopy revealed significant conformational differences at the molecular level. rsc.orgresearchgate.net These findings underscore the profound impact of the 4R-methoxy substitution on the peptide's structure.

Furthermore, NMR has been employed to study the thermodynamics of cis-trans isomerization in dipeptides. nih.govacs.org For instance, in a series of Ac-Phe-Pro-NHMe dipeptides, where Pro included l-cis-4-methoxyproline, NMR data helped to understand the complex interplay of steric, electronic, and conformational factors that determine the equilibrium between the cis and trans isomers. acs.orgresearchgate.net The trans:cis ratio (K t/c ) of Ac-Mop-OMe was found to be among the largest reported for an Ac-Pro-OMe derivative, indicating that the methoxy (B1213986) group helps to preorganize the main-chain dihedral angles into a conformation favorable for structures like the collagen triple helix. nih.gov

Table 1: Trans/Cis Ratios for Ac-Xaa-OMe Derivatives

| Compound | K trans/cis |

|---|---|

| Ac-Mop-OMe | 6.7 |

| Ac-Hyp-OMe | 2.5 |

| Ac-Pro-OMe | 2.5 |

| Ac-Flp-OMe | 4.5 |

Data sourced from studies on Ac-Pro-OMe derivatives. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. For peptides incorporating this compound, CD spectroscopy has been instrumental in assessing their ability to form stable secondary structures, particularly the collagen triple helix.

In a key study, this compound was incorporated into a collagen-related peptide, (Pro-Mop-Gly)10. nih.govgoogle.com CD spectroscopy revealed that this peptide formed a stable triple helix, as evidenced by a characteristic positive signal near 225 nm and a strong negative signal near 200 nm at 4 °C. nih.govgoogle.com Importantly, thermal denaturation experiments monitored by CD spectroscopy showed that the triple helix of (Pro-Mop-Gly)10 has substantially greater conformational stability than that of the naturally occurring (Pro-Hyp-Gly)10. nih.govgoogle.com This enhanced stability was also observed in the presence of aqueous ethylene (B1197577) glycol, a known stabilizer of the collagen triple helix. nih.govgoogle.com

CD spectroscopy has also been used to compare the effects of different 4-substituted prolines on peptide conformation. For example, studies on elastin model peptides containing Pro, Hyp, and Mop demonstrated notable differences in their CD spectra, indicating distinct secondary structures. rsc.orgresearchgate.net These results highlight the sensitivity of peptide secondary structure to modifications at the 4-position of the proline ring.

Differential Scanning Calorimetry (DSC) for Thermodynamic Characterization

Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data on the conformational transitions of macromolecules, such as the unfolding of a peptide's secondary structure. This technique has been crucial in understanding the thermodynamic basis for the enhanced stability of collagen triple helices containing this compound.

DSC measurements on the (Pro-Mop-Gly)10 peptide revealed the thermodynamic parameters associated with the unfolding of its triple helix. nih.govgoogle.com These studies showed that the increased stability of the Mop-containing collagen mimic, compared to the Hyp-containing counterpart, has a specific thermodynamic signature. nih.govgoogle.com The data suggested that the hydration of the Mop-containing triple helix is intermediate between that of (Pro-Hyp-Gly)10 and (Pro-Flp-Gly)10 (where Flp is (2S,4R)-4-fluoroproline), indicating that a reduced reliance on a water network contributes to its stability. nih.gov

DSC has also been utilized to investigate the thermal behavior of other peptides containing modified prolines, providing insights into how these modifications affect their aggregation and self-assembly properties. mdpi.comresearchgate.netresearchgate.net For instance, in studies of elastin-like peptides, DSC helped to correlate the inverse transition temperature with the formation of specific supramolecular structures. researchgate.netresearchgate.net

Table 2: Thermodynamic Data for the Unfolding of Collagen Triple Helices

| Peptide | Sequence | Tm (°C) in water | ΔH (kcal/mol) |

|---|---|---|---|

| 1 | (Pro-Hyp-Gly)10 | 40.5 | -1.3 |

| 2 | (Pro-Mop-Gly)10 | 46.5 | -1.4 |

Data obtained from DSC measurements in 50 mM HOAc (pH 3.0). nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular and Supramolecular Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique for probing the vibrational modes of molecules, providing information about their secondary structure and intermolecular interactions. In the context of this compound, FT-IR has been used to analyze the molecular and supramolecular organization of peptides.

Studies on elastin model peptides incorporating Pro, Hyp, and Mop have utilized FT-IR to reveal significant differences at both the molecular and supramolecular levels. rsc.orgresearchgate.net The analysis of the amide I band (primarily C=O stretching) in the FT-IR spectrum is particularly informative for determining the proportions of different secondary structural elements like α-helices, β-sheets, and turns. nih.govlew.rorsc.org

While specific FT-IR data for this compound-containing peptides is not extensively detailed in the provided search results, the general application of FT-IR to modified peptides indicates its utility. For example, in studies of other peptides, FT-IR has been used to characterize the formation of β-sheet structures in aggregated states and to monitor hydrogen-deuterium exchange to assess solvent accessibility. nih.gov

Density Functional Theory (DFT) and Molecular Dynamics Simulations for Mechanistic Insights

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide powerful tools for understanding the conformational preferences and dynamic behavior of molecules at an atomic level. These approaches have been applied to gain mechanistic insights into how this compound influences peptide structure and stability.

DFT calculations have been instrumental in exploring the conformational preferences of proline derivatives. researchgate.netnih.gov These studies have shown that the stereoelectronic effects of substituents at the 4-position of the proline ring play a crucial role in determining the ring pucker (Cγ-exo vs. Cγ-endo). researchgate.netnih.gov For this compound, the methoxy group, being electron-withdrawing, favors the Cγ-exo pucker, which preorganizes the peptide backbone into a conformation conducive to triple-helix formation. nih.govnih.gov

Molecular dynamics simulations have been used to investigate the behavior of peptides in solution, providing insights into their flexibility, interactions with solvent molecules, and the stability of their secondary structures. rsc.orgmdpi.com For instance, MD simulations have been used to study the transient nature of water bridges in collagen and have supported the hypothesis that stereoelectronic effects, rather than hydration networks, are the primary source of stability conferred by 4-substituted prolines. raineslab.com While specific MD simulation results for this compound are not detailed in the provided results, the application of these methods to similar systems underscores their importance in elucidating the molecular basis of the observed experimental findings.

Role of 2s,4r 4 Methoxyproline in Catalysis and Asymmetric Synthesis

Chiral Auxiliary in Organic Synthesis

In the realm of asymmetric synthesis, a chiral auxiliary is a compound that is temporarily integrated into a substrate. Its purpose is to guide a reaction toward the preferential formation of a specific enantiomer or diastereomer. Once it has served its function of inducing chirality, the auxiliary is removed. (2S,4R)-4-Methoxyproline and its derivatives have demonstrated considerable efficacy as chiral auxiliaries.

A significant application of these compounds is in the diastereoselective alkylation of glycine (B1666218) derivatives. nih.gov For example, a chiral glycine enolate equivalent has been prepared utilizing a derivative of this compound. The subsequent alkylation of this complex proceeds with a high degree of stereocontrol, yielding α-amino acids with excellent diastereoselectivity. nih.gov The steric bulk of the proline ring and the electronic properties of the methoxy (B1213986) group are pivotal in directing the approach of the electrophile.

Furthermore, this compound has been instrumental as a chiral auxiliary in the synthesis of β-lactams, which form the core structure of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov By attaching the proline derivative to a ketene, the ensuing cycloaddition reaction with an imine is steered to produce a specific stereoisomer of the β-lactam product. nih.gov The rigidity of the bicyclic system that forms during the transition state is fundamental to achieving this high level of stereochemical control. A proline-based imidazolidinone has also been synthesized and employed as a chiral auxiliary for asymmetric acetate (B1210297) aldol (B89426) reactions to establish the initial chirality in the target molecule. nih.gov

Organocatalysis with Methoxyproline Derivatives

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Proline and its derivatives are among the most successful organocatalysts, particularly in promoting asymmetric transformations. The distinct structural characteristics of this compound have been leveraged in the creation of innovative organocatalysts.

Researchers have investigated the integration of this compound into peptide and polyproline structures to develop catalysts with superior activity and selectivity. nih.gov The well-defined helical structure of polyproline chains can establish a chiral microenvironment around the catalytic site, thereby amplifying the stereochemical influence of the individual proline units.

Derivatives of this compound have been effectively utilized as organocatalysts in a range of stereoselective transformations, such as aldol reactions, Michael additions, and Mannich reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

In aldol reactions, a catalyst derived from this compound can activate a ketone to form a nucleophilic enamine intermediate, which then reacts with an aldehyde. wikipedia.orgmdpi.com The chiral environment created by the catalyst directs the approach of the aldehyde, favoring the formation of one enantiomer of the β-hydroxy ketone product. mdpi.comnih.gov The methoxy group can modulate the catalyst's solubility, stability, and electronic properties, thereby fine-tuning its reactivity and selectivity.

Similarly, in Michael additions, these organocatalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.govrsc.org The stereochemical outcome is governed by the chiral pocket of the catalyst. Research has shown that catalysts incorporating this compound can achieve high enantioselectivities in these transformations. nih.govnih.gov

Below is a table summarizing key stereoselective transformations catalyzed by derivatives of this compound.

| Reaction | Catalyst Type | Substrates | Product Type | Stereoselectivity |

| Aldol Reaction | Proline Derivative | Ketones, Aldehydes | β-Hydroxy Ketones | High enantioselectivity (up to 89.8% ee) nih.gov |

| Michael Addition | Proline-based enzyme (4-OT) | Linear aldehydes, β-nitrostyrene | γ-Nitroaldehydes | High diastereoselectivity (up to 93:7 dr) and enantioselectivity (up to 81% ee) nih.gov |

| Mannich Reaction | Proline Derivative | Aldehydes, Imines | β-Amino Carbonyls | High diastereo- and enantioselectivities |

Future Research Directions and Unexplored Potential of 2s,4r 4 Methoxyproline

Integration with Novel Synthetic Methodologies

The synthesis of (2S,4R)-4-methoxyproline and its incorporation into peptides have traditionally relied on established chemical methods. acs.orgnih.gov However, the future lies in the adoption of more efficient, sustainable, and versatile synthetic strategies.

Chemoenzymatic Synthesis: The convergence of chemical and enzymatic transformations offers a powerful pathway for producing 4-substituted prolines. nih.gov Biocatalytic approaches, such as the use of engineered monoamine oxidases (MAO-N) or oxidases like GriE, can achieve high stereoselectivity in creating the proline ring with specific substitutions, often without the need for complex protecting group strategies. nih.govresearchgate.net Future work could focus on developing a specific biocatalytic route for this compound, potentially starting from a readily available precursor and using an engineered enzyme to install the methoxy (B1213986) group or its precursor with high fidelity. This would represent a greener and more efficient alternative to multi-step chemical syntheses.

Continuous Flow and Solid-Phase Methods: The integration of this compound synthesis into continuous flow reactors could enable scalable, controlled, and safe production. Furthermore, advancing solid-phase peptide synthesis (SPPS) techniques to include "proline editing" could be transformative. nih.gov This methodology would allow for the late-stage, post-synthetic modification of a proline residue already within a peptide sequence, converting it to this compound. Such a strategy would provide unprecedented flexibility in creating diverse peptide libraries to probe structure-function relationships.

Bioorthogonal Chemistry: The development of proline analogues suitable for bioorthogonal reactions, such as those containing azide (B81097) groups for click chemistry, is a rapidly advancing field. nih.govacs.org A future direction would be to synthesize derivatives of this compound that also contain a bioorthogonal handle. This would enable the precise, covalent attachment of the conformationally-defined peptide to other molecules, such as imaging agents, drug payloads, or material surfaces, opening new avenues in diagnostics and materials science.

Advanced Computational Modeling for Predictive Design

While initial computational studies using Density Functional Theory (DFT) have been crucial for understanding the conformational preferences of this compound nih.govnih.gov, the next generation of computational tools promises to move from explanation to prediction.

Artificial Intelligence and Machine Learning: The explosion of artificial intelligence (AI) and machine learning (ML) in protein and peptide science presents a significant opportunity. oup.commdpi.com Future models can be trained on large datasets of peptide sequences and their properties to predict the precise impact of incorporating a non-canonical amino acid like this compound. researchgate.netmdpi.complos.org These AI-driven platforms could rapidly screen vast virtual libraries to identify sequences where the inclusion of Mop would maximize therapeutic activity, enhance stability, or create a specific structural motif. creative-peptides.com Advanced deep learning models are becoming increasingly capable of handling non-natural amino acids, moving beyond sequence-based limitations to learn from the molecule's atomic structure. rsc.orgrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To gain a deeper, more fundamental understanding of how this compound influences molecular interactions, advanced simulation techniques are required. Future research will likely employ hybrid QM/MM methods to model complex systems, such as an enzyme active site or a peptide-receptor interface. nih.gov These simulations treat the critical region (the Mop residue and its immediate neighbors) with high-level quantum mechanics while the surrounding protein and solvent are handled with more efficient molecular mechanics. This approach can elucidate subtle stereoelectronic effects on transition states in catalysis or on binding affinity, guiding the rational design of more effective molecules. nih.govmdpi.com

The table below outlines potential applications of advanced computational models in the study of this compound.

| Computational Method | Predictive Goal for this compound | Potential Impact |

| Machine Learning (ML) / AI | Predict stability changes in diverse protein folds upon Mop incorporation. | Accelerate the design of hyperstable enzymes, antibodies, and biomaterials. plos.orgnih.gov |

| Screen virtual peptide libraries to identify candidates with optimal activity. | Enhance drug discovery by focusing experimental efforts on promising leads. researchgate.netcreative-peptides.com | |

| Quantum Mechanics (QM) | Calculate the precise energetic barriers for prolyl bond isomerization. | Understand and control the folding kinetics of Mop-containing proteins. nih.gov |

| Model the transition state of Mop-catalyzed reactions. | Design more efficient and selective organocatalysts. | |

| Molecular Dynamics (MD/QM/MM) | Simulate the dynamic behavior of Mop-containing peptides at interfaces. | Guide the design of self-assembling materials and drug delivery systems. nih.gov |

| Predict binding affinity and orientation in a receptor pocket. | Facilitate the rational design of potent peptide-based therapeutics. |

Exploration in New Protein and Peptide Scaffolds

Research on this compound has been largely concentrated on its stabilizing effects within the collagen triple helix. nih.gov A significant area of future exploration is the incorporation of this residue into a much broader range of protein and peptide architectures to impart novel functions.

Enzyme and Protein Engineering: The conformational rigidity imparted by this compound could be a powerful tool in enzyme design. nrel.gov By strategically placing Mop residues at key locations, such as in loops or turns near an active site, it may be possible to pre-organize the enzyme into a more catalytically competent conformation, thereby enhancing its activity or stability. frontiersin.org This could be particularly valuable for creating robust biocatalysts for industrial applications.

Self-Assembling Peptides and Biomaterials: Designer self-assembling peptides that form nanofiber hydrogels are a promising class of biomaterials for 3D cell culture and tissue engineering. plos.orgrsc.org The inclusion of this compound could be used to control the secondary structure (e.g., enforcing a polyproline II helix) and, consequently, the mechanical properties and stability of the resulting hydrogel. This offers a path to creating highly defined, synthetic extracellular matrices with tailored properties. researchgate.net

Elastin (B1584352) and other Repetitive Proteins: Initial studies have already shown that incorporating this compound into elastin-like peptides alters their conformation and self-assembly properties. researchgate.netrsc.org This opens the door to a systematic exploration of Mop in other proteins characterized by repetitive sequences. By fine-tuning the stereoelectronics of proline residues, it may be possible to precisely control the material properties of protein-based polymers, from their elasticity to their thermal responsiveness.

Cyclic Peptides and Peptidomimetics: Cyclic peptides are an important class of therapeutics due to their high stability and target affinity. nih.gov The conformational constraints imposed by this compound make it an ideal building block for designing cyclic peptides with well-defined three-dimensional structures, potentially leading to enhanced biological activity and selectivity. sigmaaldrich.com

Expanding Catalytic Applications and Mechanisms

The use of proline as an asymmetric organocatalyst is a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org Substituted prolines offer the potential to tune this catalytic activity, and this compound is an intriguing but underexplored candidate in this arena.

Modulating Organocatalysis: Proline catalyzes key reactions like aldol (B89426) and Mannich additions through the formation of an enamine intermediate. numberanalytics.com The electron-withdrawing nature of the 4-methoxy group in this compound could influence the reactivity and stability of this key intermediate. Future research should systematically investigate the use of Mop as a catalyst in these and other reactions to determine how the methoxy group affects reaction rates, yields, and enantioselectivity. longdom.org This could lead to the development of a new class of organocatalysts with unique reactivity profiles.

De Novo Catalyst Design: Beyond modifying existing reactions, this compound has been used as a structural component in minimalistic, de novo designed peptide catalysts. acs.orgnih.gov In these systems, the Mop residue helps to establish a stable polyproline II (PPII) helical scaffold, which then correctly positions other catalytic residues (e.g., histidine, aspartate) to perform a reaction, such as ester hydrolysis. nih.gov This approach represents a frontier in enzyme mimicry. Future work could expand this concept to design catalysts for a wider range of chemical transformations by varying the peptide sequence and the placement of catalytic groups on the stable Mop-containing scaffold.

Mechanistic Elucidation: To unlock the full catalytic potential of this compound, detailed mechanistic studies are essential. mdpi.com A combination of kinetics experiments and advanced computational modeling can be used to probe the transition states of reactions catalyzed by Mop. stanford.edu Understanding precisely how the 4-methoxy group interacts with substrates and influences the key catalytic steps will enable the rational design of more efficient and highly selective catalysts for challenging chemical syntheses.

The table below summarizes findings from a study on polyproline-based catalysts, highlighting the role of this compound (Mop) in forming the necessary secondary structure for catalytic activity.

| Peptide Catalyst | Sequence | PPII Structure Propensity | Catalytic Activity (k_cat/K_M, M⁻¹s⁻¹) |

| P11-H6 | Ac-P₅H P₅-NH₂ | High | ~0.25 |

| P11-O'6-H9 | Ac-P₅O'P₂ H P₃-NH₂ | High | ~0.55 |

| P11-D3-H6 | Ac-P₂D P₂H P₅-NH₂ | High | ~0.60 |

| S3H6D9 | Ac-P₂S P₂H P₂D P₂-NH₂ | Reduced | ~0.45 |

| Data adapted from studies on polyproline-based catalysts for p-nitrophenyl acetate (B1210297) (p-NPA) hydrolysis. 'P' is Proline, 'H' is Histidine, 'D' is Aspartate, 'S' is Serine, and 'O'' is this compound. This demonstrates that incorporating Mop (O') helps maintain a high propensity for the catalytically relevant PPII structure while allowing for the placement of active residues. nih.gov |

常见问题

Q. What is the rationale for using (2S,4R)-4-Methoxyproline (Mop) in studying elastin and collagen conformational dynamics?

Mop is employed to distinguish between stereoelectronic effects (e.g., hyperconjugation) and hydrogen bonding in proline analogs. Unlike (2S,4R)-4-hydroxyproline (Hyp), Mop retains the electron-withdrawing properties of the methoxy group but lacks hydrogen-bonding capability. This allows researchers to isolate the role of stereoelectronic effects in stabilizing polyproline helices or elastin-like peptides .

Methodological Insight :

Q. How can researchers confirm the stereochemical purity of this compound during synthesis?

Stereochemical validation requires:

- Chiral HPLC with a validated column (e.g., Chirobiotic T).

- NMR analysis (e.g., H and C) to verify methoxy group orientation and pyrrolidine ring puckering (Cγ-endo vs. exo) .

Key Data :

- H NMR chemical shifts for the methoxy group typically appear at ~3.3–3.5 ppm .

Q. What are the standard synthetic routes for this compound?

Common strategies include:

- Enzymatic hydroxylation of L-proline followed by O-methylation.

- Solid-phase peptide synthesis (SPPS) with Boc-protected Mop derivatives to minimize racemization .

Optimization Tip :

Advanced Research Questions

Q. How does this compound influence the supramolecular assembly of elastin-like peptides compared to Hyp?

Mop reduces coacervation (phase separation) and alters aggregate morphology in elastin peptides. Unlike Hyp, Mop disrupts hydrogen-bond networks critical for fibril formation, as shown by turbidimetry assays and transmission electron microscopy (TEM) .

Experimental Design :

Q. What are the comparative effects of this compound and fluorinated proline analogs (e.g., 4-Fluoroproline) on protein stability?

Fluoroproline derivatives (e.g., (4R)-FPro) enhance stability by enforcing Cγ-exo puckering via hyperconjugation. In contrast, Mop primarily disrupts hydrogen bonding without significantly altering backbone conformation. For example, (4R)-FPro in ubiquitin increased stability by 24.71 kJ/mol, while Mop’s impact depends on sequence context .

Key Technique :

- Thermal denaturation assays (DSC) and guanidinium chloride-induced unfolding to quantify ΔG of stabilization .

Q. How can researchers resolve contradictions in conformational data for Mop-containing peptides across studies?

Discrepancies often arise from sequence context or experimental conditions.

- Standardize buffer conditions (pH, ionic strength) to minimize artifacts.

- Combine NMR scalar couplings (e.g., ) with molecular dynamics simulations to reconcile conflicting CD or FTIR data .

Q. What strategies optimize the enzymatic incorporation of this compound into recombinant proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。